molecular formula C36H58O6Si B13077857 (2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone

(2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone

Cat. No.: B13077857
M. Wt: 614.9 g/mol
InChI Key: GGIODFRWUKSMTA-ZPWLKWPPSA-N
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Description

(2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone is a complex organic compound with multiple functional groups, including silyl ethers, tetrahydropyranyl ethers, and a cyclopentanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone typically involves multiple steps, including protection and deprotection of functional groups, formation of carbon-carbon bonds, and stereoselective reactions. Common reagents used in these steps include tert-butyldimethylsilyl chloride for silylation, tetrahydropyranyl chloride for protection of hydroxyl groups, and various catalysts for stereoselective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

    Deprotection: Removal of protecting groups to reveal functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like NaBH4 (Sodium borohydride), and deprotecting agents like TBAF (Tetrabutylammonium fluoride).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical transformations.

Biology

In biology, this compound could be used as a probe to study biological processes, particularly those involving its functional groups. For example, it could be used to study enzyme-catalyzed reactions involving silyl ethers or tetrahydropyranyl ethers.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its structural complexity and functional groups may allow it to interact with biological targets in unique ways.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone would depend on its specific application. In general, the compound’s functional groups would interact with molecular targets through various chemical interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding. The pathways involved would depend on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone include other cyclopentanone derivatives with similar functional groups, such as:

  • (2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-(oct-1-en-1-yl)cyclopentanone
  • (2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-(hydroxy)-3-(oct-1-en-1-yl)cyclopentanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and interact with biological targets in specific ways.

Properties

Molecular Formula

C36H58O6Si

Molecular Weight

614.9 g/mol

IUPAC Name

(2R,3R,4R)-2-[[3-[tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[(E,3S)-3-(oxan-2-yloxy)oct-1-enyl]cyclopentan-1-one

InChI

InChI=1S/C36H58O6Si/c1-7-8-9-16-28(40-34-18-10-12-22-38-34)20-21-30-31(32(37)26-33(30)41-35-19-11-13-23-39-35)25-27-15-14-17-29(24-27)42-43(5,6)36(2,3)4/h14-15,17,20-21,24,28,30-31,33-35H,7-13,16,18-19,22-23,25-26H2,1-6H3/b21-20+/t28-,30+,31+,33+,34?,35?/m0/s1

InChI Key

GGIODFRWUKSMTA-ZPWLKWPPSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC2=CC(=CC=C2)O[Si](C)(C)C(C)(C)C)OC3CCCCO3)OC4CCCCO4

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC2=CC(=CC=C2)O[Si](C)(C)C(C)(C)C)OC3CCCCO3)OC4CCCCO4

Origin of Product

United States

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